Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a tert-butyl group at position 2, a [(2,4-dichlorophenyl)methoxy] group at position 5, and an ethyl ester at position 3 (Fig. 1). Benzofuran derivatives are known for diverse pharmacological properties, including antimicrobial and antitumor activities .
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2O4/c1-5-26-21(25)19-16-11-15(8-9-18(16)28-20(19)22(2,3)4)27-12-13-6-7-14(23)10-17(13)24/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYJSPYAHFWBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Dichlorophenyl Methoxy Group: This step involves the reaction of the benzofuran intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired ether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted benzofuran derivatives
Scientific Research Applications
Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Position 5 : The 2-4DCZ group enhances halogen bonding (Cl atoms) and π-π stacking (aromatic ring), which may improve target binding compared to ethoxycarbonylmethoxy .
- Position 3 : Ethyl ester vs. sulfinyl groups (e.g., ) alters electronic properties; sulfinyl moieties may enhance redox activity or hydrogen bonding.
Pharmacological Activity Trends
- Antimicrobial Activity: Compounds with halogenated substituents (e.g., 2-4DCZ, 4-chlorophenyl) show stronger antifungal and antibacterial effects than non-halogenated analogues .
- Lipophilicity and Bioavailability : The tert-butyl group in the target compound increases logP compared to methyl-substituted derivatives, suggesting slower metabolic clearance but possible solubility challenges .
Biological Activity
Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
This compound features a benzofuran core structure which is known for its diverse biological activities. The presence of the tert-butyl and dichlorophenyl substituents enhances its pharmacological profile.
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including anticancer properties. The structure-activity relationship (SAR) studies have shown that modifications in the benzofuran ring significantly influence their biological efficacy.
Anticancer Activity
- Mechanism of Action : this compound has been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways.
- In Vitro Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibitory activity against K562 and HL60 leukemia cells with IC50 values reported at 5 μM and 0.1 μM respectively .
- In Vivo Studies : Animal model studies have indicated that treatment with this compound can significantly reduce tumor growth without notable toxicity to normal tissues. In murine models, it was observed to inhibit tumor progression effectively .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | K562 leukemia cells | 5 | |
| Cytotoxicity | HL60 leukemia cells | 0.1 | |
| Tumor Growth Inhibition | Murine model | N/A |
Case Study 1: Anticancer Efficacy in Leukemia Models
A study conducted by Abdelfatah et al. explored the efficacy of various benzofuran derivatives, including this compound, against leukemia cell lines. The results indicated that the compound significantly induced apoptosis and reduced cell viability in a dose-dependent manner.
Case Study 2: In Vivo Tumor Model
In a separate study involving murine models with induced tumors, administration of this compound resulted in a marked decrease in tumor size compared to control groups. This study highlighted the potential of this compound as an effective therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
